molecular formula C30H20N2O2 B3058966 1(3H)-Isobenzofuranone, 3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)- CAS No. 93217-21-1

1(3H)-Isobenzofuranone, 3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B3058966
CAS No.: 93217-21-1
M. Wt: 440.5 g/mol
InChI Key: KLCJBHYKVYCBGY-UHFFFAOYSA-N
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Description

This compound features a central isobenzofuranone core substituted with two indole moieties: one unmodified indole and another 2-phenylindole group. It is synthesized via a Brønsted acid (MeSO₃H)-mediated cascade reaction between 3-(2-nitrovinyl)-1H-indoles and phenols, involving nucleophilic addition, hydrolysis, and lactonization . The method yields a focused library of derivatives with substituents such as chloro, methyl, ethyl, and naphthyl groups . Structural confirmation was achieved via X-ray crystallography (e.g., compound 8aa) . Biological activity studies are ongoing, though the indole and benzofuranone motifs are associated with anticancer and antimicrobial properties .

Properties

IUPAC Name

3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-21-13-4-7-15-23(21)30(34-29,24-18-31-25-16-8-5-12-20(24)25)27-22-14-6-9-17-26(22)32-28(27)19-10-2-1-3-11-19/h1-18,31-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCJBHYKVYCBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4(C5=CC=CC=C5C(=O)O4)C6=CNC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534679
Record name 3-(1H-Indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93217-21-1
Record name 3-(1H-Indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1(3H)-Isobenzofuranone, 3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-, also known by its CAS number 222402-86-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C30H20N2O2C_{30}H_{20}N_{2}O_{2} with a molecular weight of 468.49 g/mol. Its structure features an isobenzofuranone core substituted with indole moieties, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with indole structures often exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various indole derivatives against human cancer cell lines. The results showed that the compound demonstrated substantial inhibition of cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values of approximately 15 µM and 20 µM respectively .

Table 1: Cytotoxicity of 1(3H)-Isobenzofuranone against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. In vitro assays revealed that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for bacteria and 64 µg/mL for fungi .

Table 2: Antimicrobial Activity of 1(3H)-Isobenzofuranone

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis32
Candida albicans64

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. A study involving murine models indicated that administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent. The percentage inhibition of edema was found to be around 60% at a dose of 50 mg/kg .

Case Studies

One notable case study involved the use of this compound in combination therapy for cancer treatment. The synergistic effects observed when combined with standard chemotherapeutic agents suggested enhanced efficacy and reduced side effects compared to monotherapy. This highlights the potential for utilizing this compound in clinical settings to improve patient outcomes.

Comparison with Similar Compounds

Core Structure Variations
Compound Name Core Structure Substituents Synthesis Method Key Reference
Target Compound Isobenzofuranone 3-(1H-Indol-3-yl), 3-(2-Phenyl-1H-Indol-3-yl) Brønsted acid (MeSO₃H)-mediated cascade
3,3-Di(1H-Indol-3-yl)indol-2-ones Indol-2-one Dual indole substituents p-TSA-catalyzed cyclization
3-(1-Methyl-1H-Indol-3-yl)-3H-isobenzofuran-1-one Isobenzofuranone 3-(1-Methylindol-3-yl) Unspecified (CAS 6308-55-0)
4,5,6,7-Tetrachloro Derivatives Isobenzofuranone Tetrachloro + aryl/indole substituents Halogenation of parent structure
  • Key Observations :
    • The target compound’s synthesis leverages nitrovinyl indoles and Brønsted acids, enabling modular substituent introduction . In contrast, 3,3-diindolylindol-2-ones use p-TSA catalysis for cyclization .
    • Halogenated derivatives (e.g., 4,5,6,7-tetrachloro) exhibit higher molecular weights (~590 g/mol) and altered electronic profiles due to electron-withdrawing Cl groups .
Substituent Effects
  • 2-Phenylindole vs. Methylindole : The phenyl group in the target compound enhances lipophilicity (logP ~4.5 predicted) compared to methyl-substituted analogs (logP ~3.8) .
  • Naphthyl and Ethyl Groups : Derivatives like 8ce (naphthyl-substituted) show redshifted UV-Vis absorption due to extended conjugation .

Physical and Spectral Properties

Property Target Compound (e.g., 8aa) 3-(1-Methylindol-3-yl)- Analogue Tetrachloro Derivative
Melting Point (°C) 218–219 (8ce) 126–128 Not reported
Molecular Weight (g/mol) 446 (8ce, M + Na) 263.29 590.37
Key IR Absorptions (cm⁻¹) 1805 (lactone C=O) 1674 (C=O) 1805 (C=O), 2926 (C-H)
¹H NMR Shifts δ 8.50 (indole H), 5.36 (CH) δ 7.05–7.98 (aromatic) δ 7.96–7.84 (naphthyl H)
  • Solubility : The target compound’s derivatives (e.g., 8aa ) are sparingly soluble in polar solvents due to aromatic stacking, whereas methyl/ethyl analogs show improved solubility .

Stability and Reactivity

  • Lactone Stability: The isobenzofuranone core is susceptible to hydrolysis under basic conditions, necessitating neutralization during synthesis .
  • Electron-Deficient Indole Moieties : The 2-phenyl group stabilizes the indole via resonance, reducing oxidative degradation compared to unsubstituted indoles .

Q & A

Q. What synthetic methodologies are optimized for preparing 1(3H)-Isobenzofuranone derivatives with dual indole substituents?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed cyclization to construct the isobenzofuranone core while introducing indole moieties. For example, reports a high-yield (68%) protocol using Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) under mild conditions (entry 190: 800208 substrate, 68% yield) . Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction efficiency.
  • Substrate pre-functionalization : Brominated indole precursors improve regioselectivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard.

Advanced Question

Q. How do electronic and steric effects of substituents on indole rings influence cyclization efficiency?

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies indole proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and lactone carbonyl signals (δ 170–175 ppm) .
  • X-ray crystallography : Single-crystal studies (e.g., ) resolve stereochemistry and bond angles (mean C–C bond length: 1.41 Å, R factor: 0.041) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 405.12451 in ) .

Advanced Question

Q. How do intermolecular interactions in crystal structures affect the compound’s stability and reactivity?

Methodological Answer: Crystal packing analysis (e.g., ) reveals hydrogen-bonding networks (N–H···O=C) and π-π stacking between indole rings, which stabilize the solid-state structure . These interactions can influence solubility and melting points (e.g., reports a melting point of 241.1°C for a fluoranthenyl analog) . Disruption of these interactions via solvent polarity changes may enhance reactivity in solution.

Basic Question

Q. What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Anti-inflammatory assays : COX-2 inhibition (IC₅₀) is measured using enzyme-linked immunosorbent assays (ELISA) .
  • Anticancer screening : MTT assays assess cytotoxicity against cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Ki) .

Advanced Question

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Software like MOE () models ligand-receptor binding poses. For example, the indole moieties may form π-cation interactions with ATP-binding pockets in kinases .
  • MD simulations : Trajectory analysis (e.g., RMSD < 2 Å over 100 ns) evaluates binding stability .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

Methodological Answer: Variability often arises from:

  • Assay conditions : Differences in cell lines (e.g., uses murine macrophages vs. human HT-29 in other studies) .
  • Compound purity : HPLC purity thresholds (>95% vs. <90%) impact IC₅₀ values .
  • Solubility : DMSO stock concentration adjustments (e.g., 0.1% vs. 1% v/v) affect bioavailability .
    Standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR vs. ELISA) mitigate contradictions.

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing .
  • First aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water () .
  • Storage : Keep in amber vials at –20°C under argon to prevent oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1(3H)-Isobenzofuranone, 3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-
Reactant of Route 2
Reactant of Route 2
1(3H)-Isobenzofuranone, 3-(1H-indol-3-yl)-3-(2-phenyl-1H-indol-3-yl)-

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